2-Fluoro-4-(trifluoromethylsulfonyl)phenol

Descripción general

Descripción

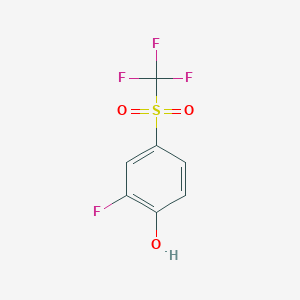

2-Fluoro-4-(trifluoromethylsulfonyl)phenol is an organic compound with the molecular formula C7H4F4O3S. It is characterized by the presence of a fluorine atom and a trifluoromethylsulfonyl group attached to a phenol ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol typically involves the introduction of the fluorine and trifluoromethylsulfonyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with fluorinating agents and trifluoromethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, and at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to achieve high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-4-(trifluoromethylsulfonyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the fluorine or trifluoromethylsulfonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in electrophilic aromatic substitution reactions, where it can introduce functional groups into aromatic systems. The presence of the trifluoromethylsulfonyl group imparts unique electronic properties that facilitate further chemical transformations.

Reagent in Chemical Reactions

2-Fluoro-4-(trifluoromethylsulfonyl)phenol is employed as a reagent in various chemical reactions. Its ability to act as a nucleophile or electrophile in synthetic pathways allows chemists to create diverse derivatives that can be tailored for specific applications.

Biological Research

Potential Biological Activity

Research has indicated that this compound exhibits potential biological activity. Studies are ongoing to explore its interactions with various biomolecules, including enzymes and receptors. The compound's unique structure may influence its binding affinity and selectivity towards biological targets, which is critical for drug development .

Pharmaceutical Applications

The compound is being investigated as a potential pharmaceutical intermediate or active ingredient. Its fluorinated structure is known to enhance metabolic stability and bioavailability, making it an attractive candidate for developing new therapeutic agents. Research has shown that fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique properties allow for the development of materials with enhanced performance characteristics, such as increased stability and reactivity, which are desirable in various applications .

Materials Science

The compound's distinct chemical properties make it suitable for applications in materials science, where it can be used to modify polymers or create coatings with specific functionalities. The incorporation of fluorinated groups often leads to materials with improved resistance to solvents and thermal degradation .

Case Study 1: Medicinal Chemistry

A study focusing on the synthesis of novel anti-inflammatory agents explored the use of this compound as a key intermediate. The research demonstrated that compounds derived from this precursor exhibited significant inhibition of inflammatory pathways while minimizing side effects typically associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Agrochemical Development

Another research initiative investigated the application of this compound in developing new agrochemicals. The study revealed that derivatives of this compound showed enhanced efficacy against specific pests while exhibiting lower toxicity to non-target organisms, highlighting its potential for sustainable agricultural practices .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol involves its interaction with molecular targets and pathways. The presence of the fluorine and trifluoromethylsulfonyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways, leading to potential therapeutic effects or other biological activities .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-4-methylphenol

- 4-Fluoro-2-(trifluoromethyl)phenol

- 2-Fluoro-4-trifluoromethanesulfonylphenol

Uniqueness

2-Fluoro-4-(trifluoromethylsulfonyl)phenol is unique due to the combination of the fluorine atom and the trifluoromethylsulfonyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Actividad Biológica

2-Fluoro-4-(trifluoromethylsulfonyl)phenol, with the molecular formula CHFOS, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data from various studies.

The compound features a phenolic structure with a fluorine atom and a trifluoromethylsulfonyl group, which contribute to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 244.17 g/mol |

| CAS Number | 1274892-06-6 |

| DSSTOX Substance ID | DTXSID301242604 |

The biological activity of this compound is primarily influenced by its ability to interact with various biomolecular targets. The presence of electron-withdrawing groups enhances its reactivity, potentially modulating enzyme activity and influencing signaling pathways. Notably, the compound has shown promise in the following areas:

- Anticancer Activity : Studies indicate that this compound may induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms involving cell cycle arrest.

- Enzyme Inhibition : It has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes.

Anticancer Studies

Recent investigations have highlighted the anticancer potential of this compound. For instance:

- Cell Lines Tested : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and other solid tumors.

- Mechanism : The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, leading to reduced viability in treated cells.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| A549 | 12.5 | Cell cycle arrest |

Enzyme Inhibition Studies

The compound's interaction with key enzymes has also been documented:

- COX-2 and LOX Inhibition : It exhibited moderate inhibitory effects on COX-2 and LOX enzymes, suggesting potential anti-inflammatory properties.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| COX-2 | 10.4 | Aspirin (IC50 = 5.0) |

| LOX-15 | 9.8 | Ibuprofen (IC50 = 6.0) |

Case Studies

A notable case study involved the synthesis of derivatives of this compound to enhance its biological activity. Researchers modified the structure to evaluate changes in potency against specific cancer cell lines.

Study Highlights:

- Synthesis Method : Electrophilic aromatic substitution was employed to introduce various substituents.

- Findings : Certain derivatives showed improved cytotoxicity compared to the parent compound, indicating structure-activity relationships that can guide future drug design.

Propiedades

IUPAC Name |

2-fluoro-4-(trifluoromethylsulfonyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O3S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMVYIUBSGCSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301242604 | |

| Record name | Phenol, 2-fluoro-4-[(trifluoromethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1274892-06-6 | |

| Record name | Phenol, 2-fluoro-4-[(trifluoromethyl)sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1274892-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-fluoro-4-[(trifluoromethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.